molecular formula C14H15NO4 B7637743 2-[4-[(2-Methylpropan-2-yl)oxy]phenyl]-1,3-oxazole-4-carboxylic acid

2-[4-[(2-Methylpropan-2-yl)oxy]phenyl]-1,3-oxazole-4-carboxylic acid

Cat. No. B7637743
M. Wt: 261.27 g/mol
InChI Key: LBQFHKSWSRNFKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[(2-Methylpropan-2-yl)oxy]phenyl]-1,3-oxazole-4-carboxylic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in research.

Mechanism of Action

The mechanism of action of 2-[4-[(2-Methylpropan-2-yl)oxy]phenyl]-1,3-oxazole-4-carboxylic acid involves its ability to inhibit the activity of certain enzymes. Specifically, it binds to the active site of these enzymes and prevents them from carrying out their normal function. This inhibition can lead to a decrease in inflammation or the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to decrease inflammation in various animal models, as well as induce apoptosis in cancer cells. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[4-[(2-Methylpropan-2-yl)oxy]phenyl]-1,3-oxazole-4-carboxylic acid in lab experiments is its ability to inhibit the activity of specific enzymes. This can be useful in studying the role of these enzymes in various biological processes. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 2-[4-[(2-Methylpropan-2-yl)oxy]phenyl]-1,3-oxazole-4-carboxylic acid. One area of interest is its potential use as an anti-inflammatory or anti-cancer agent. Additionally, further research could be done to explore the mechanism of action of this compound and its potential therapeutic effects in other disease states. Finally, the development of new synthesis methods for this compound may lead to improved efficiency and yield.

Synthesis Methods

The synthesis of 2-[4-[(2-Methylpropan-2-yl)oxy]phenyl]-1,3-oxazole-4-carboxylic acid involves the reaction of 4-bromo-2-methylphenol with isobutyl vinyl ether in the presence of a palladium catalyst. The resulting product is then reacted with ethyl oxalyl chloride to form the desired compound.

Scientific Research Applications

2-[4-[(2-Methylpropan-2-yl)oxy]phenyl]-1,3-oxazole-4-carboxylic acid has been used in various scientific research applications. It has been shown to inhibit the activity of certain enzymes, such as human leukocyte elastase and cathepsin G, which are involved in inflammatory processes. This compound has also been studied for its potential use as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxy]phenyl]-1,3-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-14(2,3)19-10-6-4-9(5-7-10)12-15-11(8-18-12)13(16)17/h4-8H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQFHKSWSRNFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)C2=NC(=CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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